molecular formula C10H11NO2S B2841257 methyl2-(3-carbamothioylphenyl)acetate CAS No. 2580237-58-5

methyl2-(3-carbamothioylphenyl)acetate

Cat. No.: B2841257
CAS No.: 2580237-58-5
M. Wt: 209.26
InChI Key: LWHZWHNBDYKIBI-UHFFFAOYSA-N
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Description

methyl2-(3-carbamothioylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety.

Safety and Hazards

The safety information for “Methyl 2-(3-carbamothioylphenyl)acetate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(3-carbamothioylphenyl)acetate can be achieved through various methods. One common approach involves the esterification of 3-carbamothioylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. Parameters such as microwave power, concentration of catalyst, and the ratio of methanol to acetic acid are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

methyl2-(3-carbamothioylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl2-(3-carbamothioylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors in biological systems. The carbamothioyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl2-(3-carbamothioylphenyl)acetate is unique due to the presence of both the ester and carbamothioyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3-carbamothioylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZWHNBDYKIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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